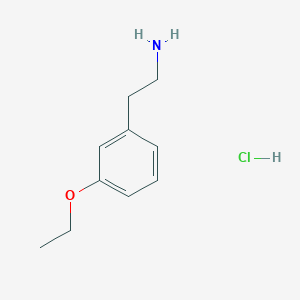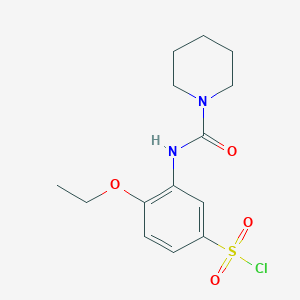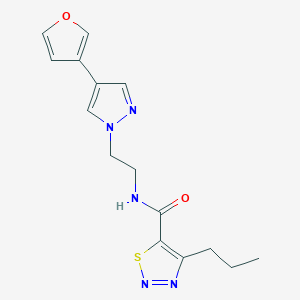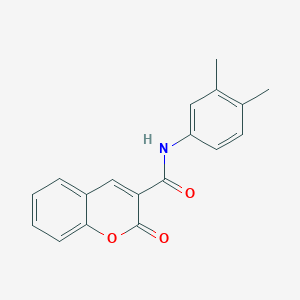![molecular formula C7H8ClF3N2O B2997917 4-chloro-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856019-67-4](/img/structure/B2997917.png)
4-chloro-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a pyrazole derivative that has shown promising results in several studies, making it an interesting subject for further investigation.
作用機序
The mechanism of action of 4-chloro-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It is also thought to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to decrease the activity of cyclooxygenase-2, an enzyme that plays a key role in the inflammatory response. Additionally, it has been found to induce apoptosis in cancer cells by activating various signaling pathways.
実験室実験の利点と制限
One of the main advantages of using 4-chloro-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole in lab experiments is its potent anti-inflammatory and analgesic properties. It can be used to study the mechanisms underlying various inflammatory and pain-related disorders. Additionally, its potential as an anti-cancer agent makes it a useful tool for studying the mechanisms of cancer cell death. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-chloro-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole. One area of interest is its potential as a treatment for various inflammatory and pain-related disorders, such as rheumatoid arthritis and neuropathic pain. Additionally, further studies are needed to fully understand the mechanisms underlying its anti-cancer effects and to determine its potential as a cancer therapy. Finally, research is needed to determine the safety and efficacy of this compound in clinical trials, which will be essential for its eventual use in human medicine.
In conclusion, 4-chloro-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a promising compound that has shown potential in various fields of scientific research. Its anti-inflammatory, analgesic, and anti-cancer properties make it an interesting subject for further investigation. However, more research is needed to fully understand its mechanisms of action and to determine its potential as a therapeutic agent.
合成法
The synthesis of 4-chloro-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a multi-step process that involves the reaction of several chemicals. The most common method of synthesis involves the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a catalyst. This reaction is followed by the addition of a base to form the final product.
科学的研究の応用
4-chloro-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. Additionally, it has shown potential as an anti-cancer agent, with studies indicating that it can induce apoptosis in cancer cells.
特性
IUPAC Name |
4-chloro-1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3N2O/c1-13-2-5(8)6(12-13)3-14-4-7(9,10)11/h2H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQOMOCIZNUBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2997839.png)
![4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2997840.png)



![Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997846.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2997852.png)
![7-(4-bromophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2997853.png)
![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2997854.png)
![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2997855.png)
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone](/img/structure/B2997856.png)